ethyl N-[1-(2-bromofuran-3-carbonyl)piperidin-3-yl]carbamate
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Overview
Description
Ethyl N-[1-(2-bromofuran-3-carbonyl)piperidin-3-yl]carbamate is a complex organic compound that features a piperidine ring, a bromofuran moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(2-bromofuran-3-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps:
Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperidine Derivative Synthesis: The piperidine ring can be constructed through various methods, including the hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.
Coupling Reactions: The bromofuran and piperidine derivatives are then coupled using a carbamate formation reaction. This can involve the use of reagents such as ethyl chloroformate and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(2-bromofuran-3-carbonyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form furanones.
Reduction: The carbonyl group in the carbamate can be reduced to form alcohols.
Substitution: The bromine atom in the bromofuran can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced carbamate derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[1-(2-bromofuran-3-carbonyl)piperidin-3-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[1-(2-bromofuran-3-carbonyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the carbamate group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[1-(2-chlorofuran-3-carbonyl)piperidin-3-yl]carbamate: Similar structure but with a chlorine atom instead of bromine.
Ethyl N-[1-(2-bromothiophene-3-carbonyl)piperidin-3-yl]carbamate: Similar structure but with a thiophene ring instead of furan.
Uniqueness
Ethyl N-[1-(2-bromofuran-3-carbonyl)piperidin-3-yl]carbamate is unique due to the presence of the bromofuran moiety, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can translate to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl N-[1-(2-bromofuran-3-carbonyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-2-19-13(18)15-9-4-3-6-16(8-9)12(17)10-5-7-20-11(10)14/h5,7,9H,2-4,6,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYAIIMCPPDSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCCN(C1)C(=O)C2=C(OC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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